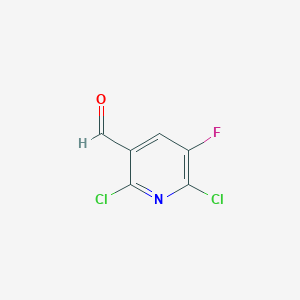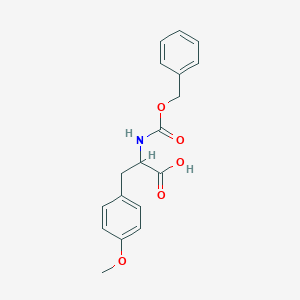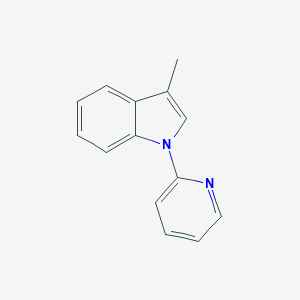
3-Methyl-1-(pyridin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyridin-2-yl)-1H-indole, also known as MPI, is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a pyridinyl group attached to an indole ring. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole is not fully understood. However, it has been suggested that 3-Methyl-1-(pyridin-2-yl)-1H-indole acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to decreased inflammation and cell proliferation, which may contribute to the anti-inflammatory and anti-cancer properties of 3-Methyl-1-(pyridin-2-yl)-1H-indole.
Biochemical and Physiological Effects:
3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-1-(pyridin-2-yl)-1H-indole has also been found to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-1-(pyridin-2-yl)-1H-indole in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-Methyl-1-(pyridin-2-yl)-1H-indole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3-Methyl-1-(pyridin-2-yl)-1H-indole. One area of interest is the development of 3-Methyl-1-(pyridin-2-yl)-1H-indole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole and its potential therapeutic applications. 3-Methyl-1-(pyridin-2-yl)-1H-indole may also have applications in the field of neurology, as it has been found to have neuroprotective effects. Further research is needed to explore these potential applications.
Synthesis Methods
3-Methyl-1-(pyridin-2-yl)-1H-indole can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing 3-Methyl-1-(pyridin-2-yl)-1H-indole is the Pictet-Spengler reaction, which involves the condensation of tryptamine and 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst.
Scientific Research Applications
3-Methyl-1-(pyridin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Methyl-1-(pyridin-2-yl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
properties
CAS RN |
116359-75-2 |
|---|---|
Product Name |
3-Methyl-1-(pyridin-2-yl)-1H-indole |
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
InChI Key |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
synonyms |
3-methyl-1-pyridin-2-yl-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



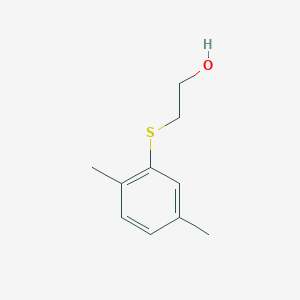
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
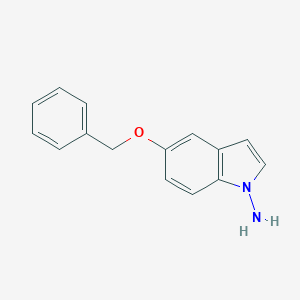


![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
